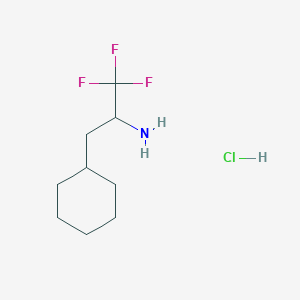
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride
説明
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H17ClF3N and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the trifluoropropan-2-amine group may interact with its targets, leading to changes in their function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to determine the specific effects of this compound .
Action Environment
Like many chemical compounds, its stability and efficacy may be affected by factors such as temperature, ph, and the presence of other chemicals .
生物活性
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is a novel compound with potential biological applications. Its unique trifluoropropan-2-amine structure suggests various interactions within biological systems. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C9H17ClF3N
- Molecular Weight : 231.68 g/mol
- Purity : Typically ≥95% .
The exact mechanism of action for this compound remains largely uncharacterized due to its relatively recent introduction into research. Preliminary studies suggest that the trifluoropropan-2-amine moiety may interact with various biological targets, potentially modulating their function. However, specific targets and pathways are yet to be elucidated .
Potential Mechanisms Include :
- Interaction with receptors or enzymes leading to modulation of cellular signaling pathways.
- Influence on neurotransmitter systems due to structural similarities with known bioactive amines.
Pharmacokinetics
Currently, detailed pharmacokinetic data for this compound is limited. Factors influencing its bioavailability include:
- Stability : Affected by temperature and pH levels.
- Chemical Interactions : Presence of other compounds may alter its efficacy .
Biological Activity
Research into the biological activity of this compound is ongoing. Initial findings indicate potential applications in various fields:
Antitumor Activity
In related studies involving fluorinated analogues of cyclohexyl compounds, toxicity was noted alongside limited antitumor activity against certain leukemia models . While direct evidence for 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine's antitumor effects is not yet established, its structural analogs suggest a need for further investigation.
Neuropharmacological Effects
Given its amine structure, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurodegenerative diseases . The interaction with microtubule dynamics has been highlighted in related research.
Case Studies and Research Findings
A limited number of studies have directly examined the biological effects of this compound. However, insights can be drawn from analogous compounds:
Future Directions
Research is needed to fully characterize the biological activity and therapeutic potential of this compound. Future studies should focus on:
- Identifying specific molecular targets.
- Conducting in vitro and in vivo efficacy trials.
- Exploring structure-activity relationships (SAR) to optimize its pharmacological profile.
特性
IUPAC Name |
3-cyclohexyl-1,1,1-trifluoropropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDFSNNKOGICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















